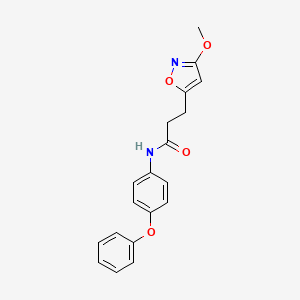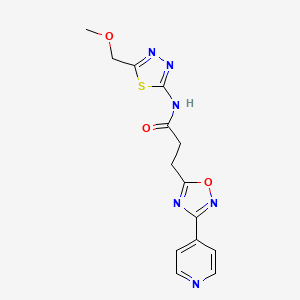![molecular formula C20H24N2O6 B11004504 N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B11004504.png)
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide is an organic compound that belongs to the class of carboxylic acids and derivatives. This compound is characterized by its complex structure, which includes a benzodioxole moiety, a pyridine ring, and various functional groups that contribute to its unique chemical properties .
Preparation Methods
The synthesis of N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through a series of reactions involving the condensation of catechol with formaldehyde.
Attachment of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using ethyl bromide.
Formation of the Pyridine Ring: The pyridine ring is constructed through a cyclization reaction involving appropriate precursors.
Introduction of Functional Groups: The methoxyethyl and dimethyl groups are introduced through alkylation reactions.
Final Coupling: The final step involves coupling the benzodioxole moiety with the pyridine ring to form the desired compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Scientific Research Applications
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide has various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of nitric oxide synthase, resulting in reduced production of nitric oxide and subsequent anti-inflammatory effects .
Comparison with Similar Compounds
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide can be compared with other similar compounds, such as:
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: This compound has a similar benzodioxole moiety but differs in its alkyl chain and functional groups.
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]benzamide: This compound shares the benzodioxole moiety but has a different amide structure.
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities, which distinguish it from other similar compounds.
Properties
Molecular Formula |
C20H24N2O6 |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-1-(2-methoxyethyl)-4,6-dimethyl-2-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C20H24N2O6/c1-13-10-14(2)22(7-9-25-3)20(24)18(13)19(23)21-6-8-26-15-4-5-16-17(11-15)28-12-27-16/h4-5,10-11H,6-9,12H2,1-3H3,(H,21,23) |
InChI Key |
DFZBCOXFOMUONU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCOC)C(=O)NCCOC2=CC3=C(C=C2)OCO3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-fluoro-N,N-dimethyl-5-{[3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanoyl]amino}benzamide](/img/structure/B11004423.png)


![7-chloro-4-hydroxy-N-[2-(morpholin-4-yl)ethyl]quinoline-3-carboxamide](/img/structure/B11004433.png)

![N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzenesulfonamide](/img/structure/B11004447.png)
![N-[3-(2,3-dihydro-1,4-benzodioxin-2-yl)-1H-1,2,4-triazol-5-yl]-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B11004448.png)
![N-benzyl-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide](/img/structure/B11004452.png)
![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-(2,4,5-trifluorophenyl)acetamide](/img/structure/B11004453.png)
![2-(6-bromo-1H-indol-1-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide](/img/structure/B11004454.png)
![N-[3-(morpholin-4-ylcarbonyl)phenyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B11004462.png)

![trans-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide](/img/structure/B11004478.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide](/img/structure/B11004486.png)
